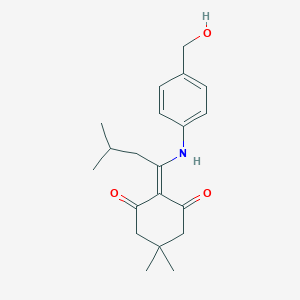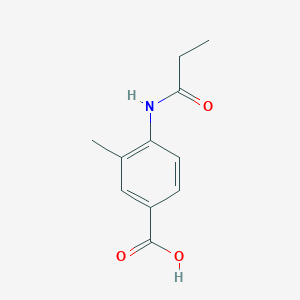
4-(1-Propynyl)phenol
Vue d'ensemble
Description
4-(1-Propynyl)phenol, also known as 4-Propenylphenol, is a chemical compound with the molecular formula C9H10O . It is a derivative of phenol, where a propenyl group is attached to the phenol ring .
Molecular Structure Analysis
The molecular structure of 4-(1-Propynyl)phenol consists of a phenol ring with a propenyl group attached . The propenyl group can exist in two forms: 1-propenyl (CH=CHCH3) and 2-propenyl (CH2=C-CH3) .
Chemical Reactions Analysis
Phenols, including 4-(1-Propynyl)phenol, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .
Physical And Chemical Properties Analysis
Phenols, including 4-(1-Propynyl)phenol, generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . Phenols are also readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .
Applications De Recherche Scientifique
Phenolic Compounds in Plant Physiology : Phenolic compounds, including derivatives like 4-(1-Propynyl)phenol, play crucial roles in plant physiology, especially under stress conditions. They are involved in processes like cell division, hormonal regulation, and photosynthesis. Under abiotic stress, plants increase the synthesis of polyphenols for coping with environmental constraints (Sharma et al., 2019).
Molecular Docking and Quantum Chemical Calculations : Research involving molecular docking and quantum chemical calculations of compounds structurally related to 4-(1-Propynyl)phenol provides insights into their molecular structure and potential biological effects (Viji et al., 2020).
Applications in Soil Science : Studies have explored alternatives to phenol and salicylate for determining ammonium in soil extracts and water, indicating potential applications of phenolic compounds in soil analysis and environmental monitoring (Rhine et al., 1998).
Bioremediation and Environmental Applications : Phenolic compounds are significant in bioremediation processes, as seen in the degradation of environmental pollutants like Bisphenol A. Laccase enzymes, for example, can degrade phenolic environmental pollutants in non-aqueous systems (Chhaya & Gupte, 2013).
Synthesis of Environmentally Relevant Substances : Studies on the synthesis of different isomers of nonylphenol, a class of environmentally significant phenolic compounds, have been carried out for biological and environmental studies, reflecting the importance of phenolic compounds in environmental science (Boehme et al., 2010).
Biodegradation Studies in Wastewater Treatment : Research on the biodegradation of halogenated organic compounds like 4-chlorophenol using cometabolism and bioaugmentation strategies in sequencing batch reactors has applications in wastewater treatment. Phenol is used as a cosubstrate to enhance biodegradation through cometabolic transformation (Monsalvo et al., 2012).
Phenolic Compound Synthesis for Biological and Electrochemical Applications : Synthesis of novel ether-based ON donor bidentate Schiff bases from phenolic compounds has implications in biological activities and electrochemical evaluation, indicating the relevance of phenolic compounds in both biochemistry and materials science (Shabbir et al., 2016).
Orientations Futures
The propargyl group, which is part of 4-(1-Propynyl)phenol, is a highly versatile moiety. Its introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The development of new antimicrobial molecules is one of the potential future directions for compounds like 4-(1-Propynyl)phenol .
Propriétés
IUPAC Name |
4-prop-1-ynylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMNSCYLLPXYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Propynyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)

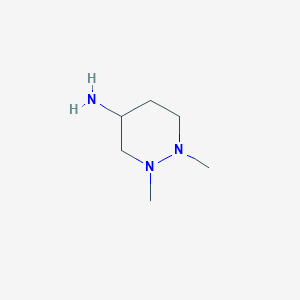

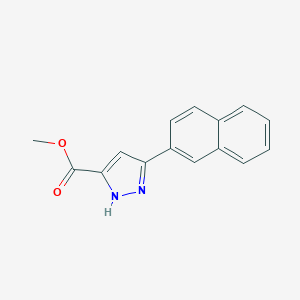
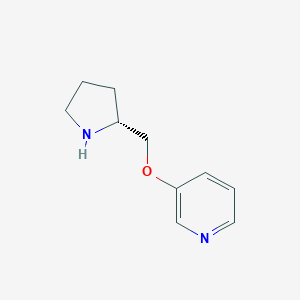
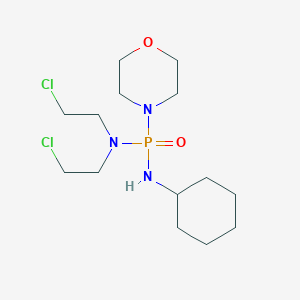
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)

